Cryo-EM Structural Differentiation: cA3-Induced Helical Assembly vs. cGAMP-Induced STING Closure
In a direct head-to-head structural comparison using cryo-EM, the bacterial TIR-SAVED effector assembles into an extended, left-handed superhelical solenoid upon binding cA3 (cyclic tri-AMP), a conformation fundamentally distinct from the 'closed lid' dimeric conformation adopted by mammalian STING upon binding 2'3'-cGAMP. The cA3 molecule acts as a molecular 'glue' bridging multiple TIR-SAVED protomers [1]. This is a qualitative but definitive structural differentiation: cA3 nucleates a unique quaternary assembly unattainable by CDNs like cGAMP or c-di-AMP, which lack the trimeric geometry required to span the inter-protomer distance [2].
| Evidence Dimension | Ligand-induced quaternary structure |
|---|---|
| Target Compound Data | Induces assembly of TIR-SAVED monomers into an extended helical solenoid |
| Comparator Or Baseline | 2'3'-cGAMP (with STING): Induces 'closed' conformation of the STING dimer |
| Quantified Difference | Qualitative difference in assembly state; cA3 enables polymerization, cGAMP enables dimerization |
| Conditions | Cryo-EM structure determination of Microbacterium terrae TIR-SAVED in complex with cA3 (PDB: 7QQK) at 3.80 Å resolution |
Why This Matters
This defines the compound's unique utility in prokaryotic antiviral research; cA3 is the only ligand known to activate TIR-SAVED effectors, making it an irreplaceable tool for studying CBASS immunity.
- [1] Hogrel, G., Guild, A., Graham, S., Rickman, H., Gruschow, S., Bertrand, Q., Spagnolo, L., White, M.F. (2022) Cyclic nucleotide-induced helical structure activates a TIR immune effector. Nature, 608, 808-812. View Source
- [2] Zhang, X. et al. (2013) Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages is an Endogenous High-Affinity Ligand for STING. Molecular Cell, 51:226-235. View Source
